
1,1'-Bis(2-chloroethyl)-2,2'-diphenyl-3,3'-biindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is a complex organic compound known for its unique chemical structure and properties This compound features two indolizine rings, each substituted with a 2-chloroethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethylamine with diphenylacetylene under specific conditions to form the desired biindolizine structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Major Products
Substitution: Formation of substituted biindolizine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced biindolizine derivatives.
Scientific Research Applications
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine involves its interaction with various molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): Known for its use as a chemical warfare agent and its cytotoxic properties.
Nitrogen Mustard (Bis(2-chloroethyl)amine): Used in chemotherapy for its alkylating properties.
Uniqueness
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is unique due to its biindolizine core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
189816-30-6 |
|---|---|
Molecular Formula |
C32H26Cl2N2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[1-(2-chloroethyl)-2-phenylindolizin-3-yl]-2-phenylindolizine |
InChI |
InChI=1S/C32H26Cl2N2/c33-19-17-25-27-15-7-9-21-35(27)31(29(25)23-11-3-1-4-12-23)32-30(24-13-5-2-6-14-24)26(18-20-34)28-16-8-10-22-36(28)32/h1-16,21-22H,17-20H2 |
InChI Key |
CFMGVOPTHASIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2CCCl)C4=C(C(=C5N4C=CC=C5)CCCl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


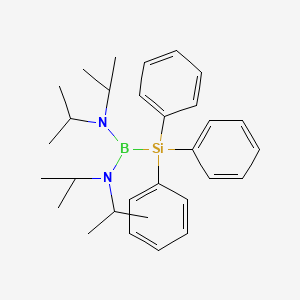
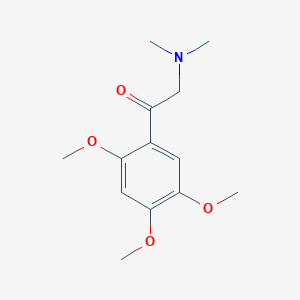

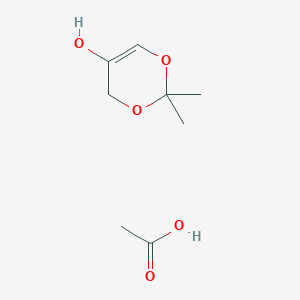
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
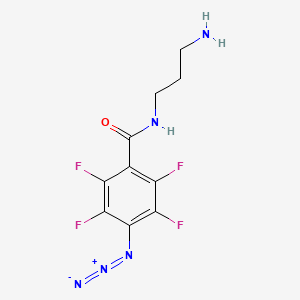
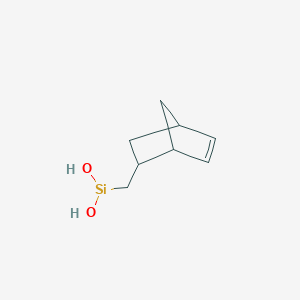
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
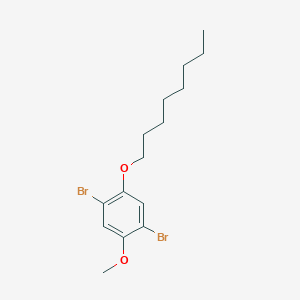

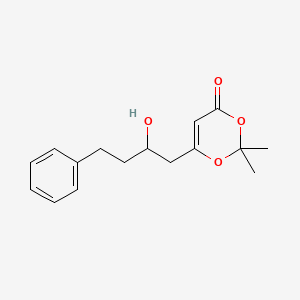
![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
